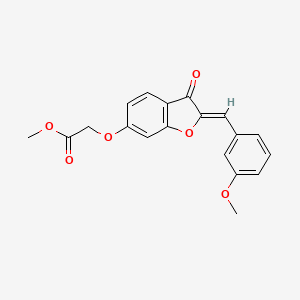

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C19H16O6 and its molecular weight is 340.331. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in a decrease in the production of melanin .

Biochemical Pathways

The compound affects the melanin synthesis pathway. Under normal conditions, tyrosinase catalyzes the oxidation of tyrosine to DOPAquinone, a key step in melanin production . By inhibiting tyrosinase, the compound disrupts this pathway, leading to reduced melanin production .

Result of Action

The primary result of the compound’s action is the suppression of melanin production . This leads to a potential decrease in skin pigmentation, making the compound a promising candidate for the development of effective pharmacological and cosmetic agents for skin-whitening .

Action Environment

Environmental factors such as UV light can stimulate melanogenesis, increasing melanin production via tyrosinase activation . Therefore, the compound’s efficacy could be influenced by environmental factors like exposure to sunlight.

生物活性

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the class of benzofurans. Its unique structural features, including a methoxybenzylidene group and an acetate functional group, suggest significant potential for various biological activities. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18O6, with a molecular weight of approximately 354.358 g/mol. The compound features a benzofuran moiety, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O6 |

| Molecular Weight | 354.358 g/mol |

| Functional Groups | Methoxy, Benzofuran |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds with benzofuran derivatives often exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies have suggested that this compound may act as an effective antioxidant due to its structural characteristics that enhance electron donation capabilities.

Anti-inflammatory Effects

The benzofuran structure is also associated with anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the methoxy group in this compound may further enhance its anti-inflammatory potential by modulating inflammatory pathways.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition is a target for skin-whitening agents. Analog studies involving related compounds have demonstrated potent tyrosinase inhibitory activity. For instance, certain analogs showed IC50 values significantly lower than that of kojic acid, a standard reference compound for tyrosinase inhibition. While specific IC50 data for this compound are not yet available in the literature, its structural similarity suggests potential efficacy in this regard .

Research Findings and Case Studies

- Cell Viability and Cytotoxicity : In studies assessing the cytotoxic effects of related analogs on B16F10 melanoma cells, compounds similar to this compound exhibited low cytotoxicity at concentrations below 20 µM over 48 hours . This suggests a favorable safety profile for potential therapeutic applications.

- Mechanistic Studies : Mechanistic investigations using Lineweaver–Burk plots have indicated that certain analogs bind tightly to the active site of mushroom tyrosinase, suggesting that this compound may similarly interact with this enzyme .

科学的研究の応用

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that is characterized by a molecular structure including a benzofuran moiety and an ester functional group. It also features a methoxybenzylidene substituent, which contributes to its potential biological activity. The benzofuran ring system is known for various pharmacological properties, including anti-inflammatory and antioxidant effects.

Potential Applications

The unique properties of (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suggest several applications:

- Medicinal Chemistry The compound can be used in the synthesis of various analogs with modified pharmacological activities.

- Development of Novel Therapeutics It can be used as a starting point for creating new drugs.

- Material Science The compound can be used in the creation of novel materials with specific properties.

Interaction Studies

Interaction studies are crucial for understanding how (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate interacts with biological targets. Preliminary studies may involve:

- Molecular docking to predict binding affinities with target proteins.

- In vitro assays to determine its effects on cellular processes.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran | Contains a benzofuran ring | Antioxidant, anti-inflammatory |

| 3-Methoxyflavone | Flavonoid structure with methoxy group | Antimicrobial, anticancer |

| Coumarin Derivatives | Similar aromatic systems | Anticoagulant, antimicrobial |

特性

IUPAC Name |

methyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-22-13-5-3-4-12(8-13)9-17-19(21)15-7-6-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZPUDIBQGMYJX-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。